

Application Notes and Protocols for GSK2879552 in Chromatin Immunoprecipitation (ChIP) Assays

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Compound of Interest		
Compound Name:	GSK2879552	
Cat. No.:	B607812	Get Quote

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These application notes provide a detailed protocol for utilizing **GSK2879552**, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in chromatin immunoprecipitation (ChIP) assays. The following sections detail the mechanism of action, experimental protocols, and necessary reagents for investigating the impact of **GSK2879552** on histone methylation and protein-DNA interactions.

Introduction

GSK2879552 is a selective, orally bioavailable, and irreversible inhibitor of LSD1 (also known as KDM1A).[1][2][3] LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and mono- and dimethylated lysine 9 of histone H3 (H3K9me1/2), leading to the suppression of target gene expression.[4][5] By inhibiting LSD1, GSK2879552 enhances H3K4 methylation, which in turn can lead to the increased expression of tumor-suppressor genes.[6] This mechanism underscores its potential as an antineoplastic agent, particularly in cancers where LSD1 is overexpressed, such as small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[1][4]

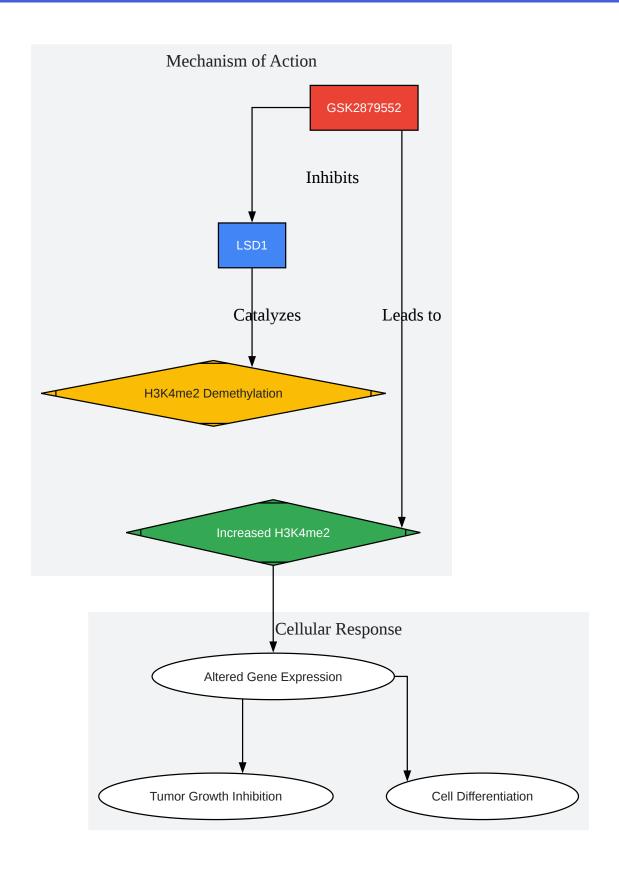


ChIP assays are a powerful tool to study the in vivo interactions of proteins with DNA. When used in conjunction with **GSK2879552**, ChIP can elucidate the specific genomic loci where LSD1 inhibition alters histone methylation patterns, providing insights into the downstream effects on gene regulation.

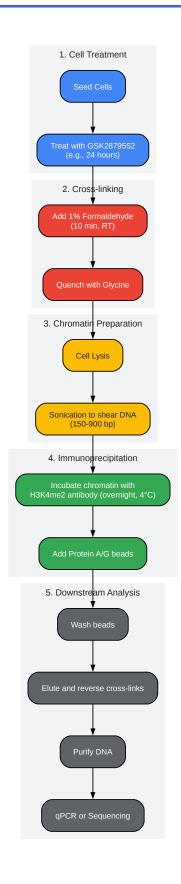
Mechanism of Action of GSK2879552 in the Context of Chromatin Modification

GSK2879552 irreversibly inactivates LSD1, preventing the demethylation of its histone substrates. This leads to an accumulation of H3K4me1/2 at specific genomic regions, which is a hallmark of active or poised enhancers and promoters. The resulting alterations in the chromatin landscape can modulate gene expression, inducing cell differentiation and inhibiting proliferation in cancer cells.[2][4]









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